molecular formula C15H19NO4 B13169725 N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide

N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B13169725
M. Wt: 277.31 g/mol
InChI Key: FPZHKJDAYAZBOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves several steps. The starting materials typically include cyclopentylamine and 4-formyl-2-methoxyphenoxyacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is employed in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H19NO4/c1-19-14-8-11(9-17)6-7-13(14)20-10-15(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)

InChI Key

FPZHKJDAYAZBOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC2

Origin of Product

United States

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